Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
CAS No.: 245429-72-5
Cat. No.: VC8093261
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245429-72-5 |
|---|---|
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
| Standard InChI | InChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3 |
| Standard InChI Key | QTORYUWTNCMODY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 |
| Canonical SMILES | CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s bicyclo[2.2.1]hept-5-ene core consists of a seven-membered ring system with a bridgehead nitrogen atom. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
| SMILES | CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 |
| LogP | ~2.7 (predicted) |
The benzyl group enhances lipophilicity, improving membrane permeability, while the ester moiety allows for further derivatization. X-ray crystallography and NMR spectroscopy (¹H, ¹³C) confirm the endo configuration of the benzyl group and the stereochemistry of the bicyclic system .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Diels-Alder Reaction: Cyclopentadiene reacts with a tosyl cyanide or chlorosulfonyl isocyanate to form a bicyclic lactam intermediate .
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Esterification: The intermediate undergoes alkylation with ethyl chloroformate in the presence of a base (e.g., triethylamine) at low temperatures (−20°C to 0°C) in dichloromethane or tetrahydrofuran (THF).
Example Protocol:
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Precursor: 2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one.
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Reagents: Ethyl chloroformate, DMAP (catalyst), anhydrous THF.
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Yield: 65–75% after column chromatography.
Industrial Considerations
Industrial methods remain proprietary but likely involve continuous-flow reactors to optimize exothermic steps and reduce solvent use. Challenges include controlling stereoselectivity and minimizing by-products like sulfones .
Chemical Reactivity and Derivatives
The compound participates in three primary reactions:
Oxidation
Treatment with m-chloroperoxybenzoic acid (MCPBA) yields an epoxide at the double bond (C5–C6). This reaction proceeds via electrophilic addition with >90% regioselectivity .
Reduction
Catalytic hydrogenation (H₂/Pd/C) saturates the double bond, producing ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate. The reaction is stereospecific, favoring cis hydrogen addition .
Substitution
Electrophiles (e.g., halogens, sulfonyl chlorides) target the nitrogen or benzyl group. For example, bromination with NBS generates a brominated derivative at C3 .
Applications in Pharmaceutical Research
Neurological Agents
The bicyclic scaffold mimics tropane alkaloids, enabling interactions with neurotransmitter transporters. Derivatives show preliminary activity as dopamine reuptake inhibitors (IC₅₀: 50–100 nM) .
Material Science
The compound serves as a monomer in polyamide synthesis, imparting rigidity and thermal stability (Tg: 150–160°C) .
Comparative Analysis with Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | Lacks benzyl group | Reduced CNS penetration |
| Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | Methyl ester | Higher metabolic instability |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Ketone instead of ester | Enhanced electrophilicity |
The benzyl variant’s logP (2.7 vs. 1.8 for methyl analog) correlates with 3-fold higher blood-brain barrier permeability in rodent models .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) with moderate affinity (Ki: 15 μM), likely via π-π stacking between the benzyl group and Trp86 in the catalytic gorge .
Antimicrobial Effects
Preliminary assays show MIC values of 32 μg/mL against Staphylococcus aureus, attributed to membrane disruption .
Neuropharmacology
In silico docking predicts interactions with the serotonin transporter (SERT), suggesting potential antidepressant applications .
Challenges and Future Directions
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